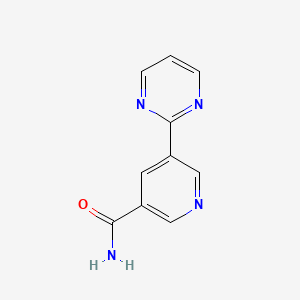

5-(Pyrimidin-2-yl)nicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

1356111-09-5 |

|---|---|

Molecular Formula |

C10H8N4O |

Molecular Weight |

200.20 g/mol |

IUPAC Name |

5-pyrimidin-2-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H8N4O/c11-9(15)7-4-8(6-12-5-7)10-13-2-1-3-14-10/h1-6H,(H2,11,15) |

InChI Key |

BMRAQLUFSDJMNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyrimidin 2 Yl Nicotinamide and Its Analogs

General Synthetic Strategies for Pyrimidine-Nicotinamide Hybrid Compounds

The creation of pyrimidine-nicotinamide hybrids involves strategic bond formations to link the two heterocyclic systems. This can be achieved by forming the pyrimidine (B1678525) ring on a pre-existing nicotinamide (B372718) structure, constructing the nicotinamide on a pyrimidine core, or coupling the two complete heterocycles. Key reactions in this process include multicomponent reactions for building the initial frameworks, nucleophilic aromatic substitutions to connect different parts of the molecule, cyclization reactions to form the heterocyclic rings, and amide bond formation to complete the nicotinamide portion. acs.orgacs.orgnih.govresearchgate.netnih.govtandfonline.com

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient for building complex molecular scaffolds in a single step, which is particularly useful for creating libraries of compounds for drug discovery. nih.gov These reactions combine three or more starting materials in a one-pot synthesis, leading to the formation of the desired product. nih.gov For pyrimidine synthesis, a common MCR is the Biginelli reaction and its variations, which are not the focus here. Another approach involves the iridium-catalyzed reaction of amidines with up to three different alcohols, offering a regioselective route to unsymmetrically substituted pyrimidines. nih.gov This method is notable for its use of readily available alcohols and its sustainable nature, releasing only hydrogen and water as byproducts. nih.gov

Another example of an MCR is the one-pot, three-component reaction of an aldehyde, a ketone, and a urea (B33335) or thiourea (B124793) derivative to form a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine. While not directly forming a nicotinamide hybrid, this strategy can be adapted by using a pyridine-based aldehyde or ketone as one of the components.

A specific MCR for synthesizing pyranopyrimidine derivatives involves the reaction of barbituric acid or thiobarbituric acid, an aryl aldehyde, and malononitrile (B47326). This reaction proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

| Multicomponent Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Iridium-catalyzed alcohol condensation | Amidine, Alcohols (up to 3) | PN5P-Ir-pincer complex | Unsymmetrically substituted pyrimidines | nih.gov |

| Pyranopyrimidine synthesis | Barbituric/Thiobarbituric acid, Aryl aldehyde, Malononitrile | Glyoxylic acid:L-proline (DES) | 7-amino-2,4-dioxo-5-aryl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |

| Pyrido[2,3-d]pyrimidine (B1209978) synthesis | 1,3-Diaryl-2-propen-1-ones, 6-Aminouracil | KF-Al2O3 | 5,7-Diarylpyrido[2,3-d]pyrimidine derivatives | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyrimidine. beilstein-journals.orgwuxiapptec.com In the synthesis of pyrimidine-nicotinamide hybrids, SNAr can be used to introduce the nicotinamide moiety onto a pyrimidine core or to further functionalize the hybrid scaffold. mdpi.com The reactivity of halogens on the pyrimidine ring is crucial, with the C4 and C2 positions being particularly susceptible to nucleophilic attack. wuxiapptec.com

For instance, the reaction of a dihalopyrimidine with an aminonicotinamide derivative can lead to the desired hybrid structure. The regioselectivity of the substitution can often be controlled by the reaction conditions and the substitution pattern on the pyrimidine ring. wuxiapptec.com Electron-donating groups at the C6 position of a 2,4-dichloropyrimidine, for example, can direct nucleophilic attack to the C2 position. wuxiapptec.com

A common strategy involves the sequential substitution of halogens on a di- or tri-chloropyrimidine. For example, 2,4,5-trichloropyrimidine (B44654) can be selectively reacted at the C4 position with an aniline (B41778) derivative, followed by substitution at the C2 position with another amine. mdpi.com This stepwise approach allows for the controlled introduction of different substituents.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various amines | PEG-400, 120 °C | 4-Amino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitriles | nih.gov |

| 7-Chloro-5-methyl- acs.orgacs.orgmdpi.comtriazolo[1,5-a]pyrimidine | Various amines | PEG-400, 120 °C | 7-Amino-5-methyl- acs.orgacs.orgmdpi.comtriazolo[1,5-a]pyrimidines | nih.gov |

| 2,4,5-Trichloropyrimidine | 2-Isopropoxy-5-methyl-4-(piperdin-4-yl)aniline | DIPEA, isopropanol, 80 °C | C4-substituted pyrimidine | mdpi.com |

| 5-Bromo-2,4-dichloropyrimidine | Various anilines | DIPEA, isopropanol | C4-substituted-5-bromo-2-chloropyrimidines | mdpi.com |

Cyclization Reactions in Pyrimidine Synthesis

Cyclization reactions are central to the de novo synthesis of the pyrimidine ring. acs.orgnih.gov These methods typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. acs.org A more recent and economical approach involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.orgresearchgate.net This method is versatile, tolerating a wide range of functional groups and proceeding through a pathway where the nitrile acts as an electrophile. acs.orgresearchgate.net

Another strategy for forming pyrimidine-fused systems is through intramolecular cyclization. For example, pyrimidine-fused 8-membered heterocycles can be synthesized via an acid-catalyzed iminium ion cyclization. acs.org This involves the reaction of a suitably substituted pyrimidine with an aldehyde, leading to the formation of a tricyclic product. acs.org

Furthermore, pyrimidine rings can be constructed through the cyclization of intermediates formed from multicomponent reactions. For instance, the reaction of barbituric acid, an aldehyde, and malononitrile leads to a pyranopyrimidine derivative through a sequence of condensation, addition, and cyclization steps.

| Starting Materials | Catalyst/Reagents | Reaction Type | Product | Reference |

| Ketones, Nitriles | CuI, NaOH | Copper-catalyzed cyclization | 2,4,6-Trisubstituted pyrimidines | acs.org |

| Substituted pyrimidine, Aldehyde | Trifluoroacetic acid (TFA) | Iminium ion cyclization | Pyrimidine-fused 8-membered diazocines | acs.org |

| Barbituric acid, Aldehyde, Malononitrile | Glyoxylic acid:L-proline (DES) | Condensation-Michael addition-cyclization | Pyranopyrimidine derivatives |

Acylation and Amide Bond Formation

The formation of the amide bond is a critical step in completing the nicotinamide portion of the target molecule. researchgate.netnih.gov This is typically achieved by reacting a pyrimidine-containing amine with nicotinic acid or an activated derivative, such as an acid chloride or ester. rsc.org Standard peptide coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), HATU, or EDC can be employed to facilitate this reaction. mdpi.comnih.gov

For example, N¹-(pyrimidin-2-yl)hexane-1,6-diamine can be acylated with nicotinic acid using CDI to yield the corresponding nicotinamide derivative. nih.gov In another instance, an o-aminonicotinonitrile derivative can undergo acylation followed by intramolecular cyclization to form a pyrido[2,3-d]pyrimidine. rsc.org The choice of coupling reagent and reaction conditions is crucial to ensure high yields and avoid side reactions.

The synthesis of nicotinamide derivatives can also involve the reaction of an amine with nicotinoyl chloride, which is a more reactive acylating agent. This method is often used when the amine is less reactive.

| Amine Substrate | Acylating Agent | Coupling Reagent/Conditions | Product Type | Reference |

| N¹-(pyrimidin-2-yl)hexane-1,6-diamine | Pyridine-3-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), reflux | Pyrimidine-nicotinamide amide | nih.gov |

| o-Aminonicotinonitrile derivative | Benzoyl chloride | Pyridine (B92270), room temperature | Acylated intermediate for pyrido[2,3-d]pyrimidine synthesis | rsc.org |

| Phenylenediamine derivative | Acryloyl chloride | DIPEA, dioxane | Pyrimidinamide | mdpi.comnih.gov |

| 2-Amino-4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidine | Isatin derivatives | Acetic acid, ethanol | Isatin-pyrimidine hybrids | nih.gov |

Targeted Derivatization Strategies for Structural Modification

Introduction of Functional Groups

The introduction of various functional groups can be achieved through a range of chemical transformations. For instance, halogen atoms on the pyrimidine ring, often introduced during the initial synthesis, can serve as handles for further functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com This allows for the introduction of aryl or heteroaryl substituents.

Functional groups can also be introduced on the nicotinamide part of the molecule. For example, a hydroxyl group on the pyridine ring can be introduced and subsequently alkylated or otherwise modified. The synthesis of alkyl 5-hydroxypyrimidin-2-yl acetates demonstrates a strategy for introducing a functionalized side chain. researchgate.net

The introduction of functional groups can also be achieved by modifying existing substituents. For example, a cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, providing opportunities for further derivatization.

| Parent Scaffold | Reagents/Conditions | Functional Group Introduced/Modified | Product Type | Reference |

| 5-Bromo-2,4-disubstituted pyrimidine | Arylboronate esters, Pd(dppf)Cl₂, KOAc | Aryl group at C5 | 2,4,5-Trisubstituted pyrimidine | mdpi.com |

| 4-Chlorothieno[3,2-d]pyrimidine | 2-Trifluoromethylaniline | Heat | N-(2-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4-amine | nih.gov |

| 2,4,5-Trichloropyrimidine | Phenylenediamine, then acryloyl chloride, then substituted anilines | Amide and substituted aniline groups | Pyrimidinamides | mdpi.comnih.gov |

| 5-Bromo-2-chloropyrimidine analog | SNAr and Palladium-catalyzed reactions | Hydroxy and acetate (B1210297) groups | Alkyl 5-hydroxypyrimidin-2-yl acetate | researchgate.net |

Heterocycle Ring Modifications and Linker Exploration

The synthesis of analogs related to 5-(Pyrimidin-2-yl)nicotinamide often involves strategic modifications to the core heterocyclic rings—the pyridine and the pyrimidine—as well as exploration of the linker connecting them. These modifications are aimed at exploring the structure-activity relationship (SAR) of the molecule.

Research has demonstrated that altering the substitution pattern on the heterocyclic rings can significantly influence the properties of the resulting compounds. For instance, in the development of inhibitors for the polo-box domain of polo-like kinase 1, a family of related compounds was synthesized by introducing various substituents (R1 groups) and creating aza analogues of a phenyl ring. nih.gov Similarly, the exploration of mono-fluoro analogues showed that potency could be affected by the position of the fluorine atom on the ring. nih.gov The replacement of a phenyl ring with pyridine has also been investigated, although in some cases, these heteroaryl derivatives were found to be less potent. nih.gov

In a different study, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by coupling a nicotinic acid moiety with a substituted thiophen-2-amine. mdpi.com This approach exemplifies the strategy of replacing one of the core heterocycles (pyrimidine) with another (thiophene) to explore new chemical space. The general synthetic pathway involved activating the substituted nicotinic acid with oxalyl chloride to form an acyl chloride, which was then reacted with the desired thiophen-2-amine under basic conditions. mdpi.com

Further modifications include the introduction of various functional groups at different positions of the pyrimidine ring. Studies on C-5 substituted pyrimidine nucleosides have shown that modifications at this position can enhance biological properties. researchgate.net For example, the synthesis of 2,4,5-trisubstituted pyrimidine inhibitors involved creating analogs with methyl, bromo, and trifluoromethyl groups at the C-5 position of the pyrimidine ring to evaluate their effect on potency and selectivity. cardiff.ac.uk It was found that both the steric and electronic properties of these substituents played a role. cardiff.ac.uk

Linker exploration involves modifying the connection between the two heterocyclic systems. In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, various linkers were explored, including piperazine (B1678402) and aminopiperidine, to connect a benzaldehyde (B42025) moiety to a pyrimidin-2-yl group. nih.gov These intermediates were synthesized through reactions such as SNAr (nucleophilic aromatic substitution) or amide coupling. nih.gov The synthesis of substituted nicotinamides has also been achieved using pyridinethione derivatives, which react with active halo compounds to form S-alkylated intermediates, effectively creating a thioether linker. acs.org

Table 1: Examples of Heterocycle and Linker Modifications in Nicotinamide Analogs

| Modification Strategy | Example Reaction | Resulting Structure/Analog Class | Reference |

|---|---|---|---|

| Heterocycle Replacement | Coupling of nicotinic acid with substituted thiophen-2-amine | N-(thiophen-2-yl) nicotinamide derivatives | mdpi.com |

| Ring Substitution | Introduction of fluorine atoms at various positions on a phenyl ring | Mono-fluoro analogues | nih.gov |

| Aza-analogue Synthesis | Replacement of a phenyl ring with a pyridine ring | Pyridine-containing heteroaryl derivatives | nih.gov |

| C-5 Pyrimidine Modification | Reaction of enaminones with guanidine (B92328) derivatives | 5-bromo or 5-trifluoromethyl pyrimidine analogs | cardiff.ac.uk |

| Linker Exploration (Thioether) | Reaction of pyridinethione with α-halocarbonyl compounds | S-alkylated nicotinamide derivatives | acs.org |

| Linker Exploration (Piperazine) | SNAr reaction of 4-fluorobenzaldehyde (B137897) with pyrimidin-2-yl-piperazine | Piperazine-linked benzaldehyde derivatives | nih.gov |

Spectroscopic and Chromatographic Characterization Techniques in Synthetic Chemistry

The confirmation of the chemical structure and purity of synthesized compounds like this compound and its analogs is a critical step that relies on a suite of spectroscopic and chromatographic techniques.

Spectroscopic Techniques are indispensable for elucidating the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, including their number, connectivity (through spin-spin coupling), and the nature of adjacent functional groups. mdpi.comresearchgate.net For instance, in the characterization of N-(thiophen-2-yl) nicotinamide derivatives, ¹H NMR spectra confirmed the presence of protons on the pyridine and thiophene (B33073) rings, as well as those on various substituents. mdpi.com ¹³C NMR complements this by providing information on the carbon skeleton of the molecule. mdpi.comresearchgate.net

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. mdpi.com The identity of many synthesized analogs is routinely confirmed by mass spectrometry. nih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net Specific vibrational frequencies correspond to particular bonds, such as C=O (carbonyl), N-H (amine/amide), and C-N bonds, which are characteristic of the nicotinamide structure. acs.org

Chromatographic Techniques are essential for monitoring reaction progress, isolating, and purifying the target compounds, and assessing their purity.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. researchgate.net It is also used to determine the appropriate solvent system for purification by column chromatography.

Column Chromatography : This is a standard purification technique in synthetic chemistry. Crude reaction mixtures are passed through a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent system (eluent) is used to separate the components based on their differential adsorption to the stationary phase. mdpi.com Flash chromatography is a variation that uses pressure to speed up the separation process, and it is frequently used for purifying synthesized intermediates and final products. cardiff.ac.uk

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : These are powerful analytical techniques used to determine the purity of a compound. UPLC, a high-pressure version of HPLC, offers faster analysis times and better resolution. bldpharm.com When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a highly sensitive and selective method for quantifying compounds, even in complex matrices. nih.gov This method has been successfully used for the analysis of nicotinamide and other B-vitamins. nih.gov

Table 2: Key Characterization Techniques for Nicotinamide Analogs

| Technique | Purpose | Information Provided | Reference |

|---|---|---|---|

| ¹H NMR | Structural Elucidation | Number, location, and coupling of protons | mdpi.comresearchgate.net |

| ¹³C NMR | Structural Elucidation | Carbon framework of the molecule | mdpi.comresearchgate.net |

| HRMS | Structural Confirmation | Precise molecular weight and elemental composition | mdpi.com |

| FT-IR | Functional Group Identification | Presence of key functional groups (e.g., C=O, N-H) | acs.orgresearchgate.net |

| TLC | Reaction Monitoring | Qualitative assessment of reaction progress and purity | researchgate.net |

| Column/Flash Chromatography | Purification | Isolation of target compound from reaction mixture | mdpi.comcardiff.ac.uk |

| UPLC-MS/MS | Purity Analysis & Quantification | High-resolution separation and sensitive detection/quantification | nih.gov |

Computational and Theoretical Investigations of 5 Pyrimidin 2 Yl Nicotinamide

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rdd.edu.iq This method is instrumental in understanding the binding characteristics and affinity between a compound and a protein receptor. nih.gov

Molecular docking simulations for nicotinamide (B372718) and pyrimidine (B1678525) derivatives frequently predict their ability to fit within the active sites of various protein targets. For instance, in studies involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), nicotinamide derivatives have been shown to adopt binding modes similar to known inhibitors like Sorafenib. nih.govresearchgate.net The general predicted binding pattern involves the nicotinamide or a related heterocyclic core, such as thieno[2,3-d]pyrimidine (B153573), occupying the adenine-binding pocket of the kinase. nih.gov The pyrimidine ring, a key feature of "5-(Pyrimidin-2-yl)nicotinamide", is recognized for its capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems, which can enhance pharmacokinetic properties. nih.gov In many kinase inhibitors, the ligand is often sandwiched between an aromatic amino acid residue and the nicotinamide part of the cofactor NADP+. acs.org The planar system of a pyrimidine ring linked to another heterocycle, as in the target compound, is suggested to facilitate π-π stacking interactions. vulcanchem.com

The stability of the ligand-protein complex is determined by various interactions within the active site. For nicotinamide derivatives targeting kinases, these interactions are well-documented.

Hydrogen Bonds: A critical interaction for many kinase inhibitors is the formation of hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. nih.gov For example, docking studies of thieno[2,3-d]pyrimidine derivatives against Epidermal Growth Factor Receptor (EGFR) consistently show a hydrogen bond with the methionine residue Met769. nih.gov Similarly, nicotinamide derivatives targeting VEGFR-2 are predicted to form hydrogen bonds with cysteine residue Cys919. nih.gov The amide group and the nitrogen atoms within the pyrimidine and pyridine (B92270) rings of "this compound" are potential sites for such hydrogen bonding. nih.gov

Hydrophobic Interactions: The aromatic rings of the compound are predicted to engage in hydrophobic interactions with nonpolar residues in the active site. In VEGFR-2, residues like Leu840 and Leu1035 contribute to the stability of the complex through these interactions. nih.gov For EGFR inhibitors, hydrophobic pockets are occupied by various moieties of the ligand, with residues such as Val702, Ala719, and Leu820 being significant. nih.gov

Pi-Interactions: Pi-stacking and pi-cation interactions are also common. The pyridine moiety of some inhibitors has been observed to form π–π interactions with tryptophan residues (e.g., Trp82 in human Butyrylcholinesterase). mdpi.com The aromatic nature of both the pyrimidine and pyridine rings in "this compound" suggests a high likelihood of engaging in such interactions.

A summary of predicted interactions for related compounds with various protein targets is presented in the table below.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| VEGFR-2 | Cys919, Glu917 | Hydrogen Bond | nih.gov |

| VEGFR-2 | Leu840, Val848, Ala866, Leu1035 | Hydrophobic | nih.gov |

| EGFR | Met769 | Hydrogen Bond | nih.gov |

| EGFR | Lys721, Val702, Ala719, Leu820 | Hydrophobic | nih.gov |

| hBChE | Trp82 | π–π Stacking | mdpi.com |

| hBChE | His438 | Hydrogen Bond | mdpi.com |

Ligand-Protein Binding Mode Predictions

Molecular Dynamics (MD) Simulations

MD simulations offer a dynamic view of the ligand-protein system, providing information on its stability and the conformational behavior of the compound over time. acs.org

MD simulations performed on nicotinamide-based inhibitors complexed with protein targets like VEGFR-2 and IL-6 have demonstrated the stability of these systems. nih.gov The stability is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein's Cα atoms and the ligand itself relative to their initial positions. Low RMSD values with minimal fluctuations over the simulation time (e.g., 100 ns) indicate a stable binding. nih.govresearchgate.net For example, a nicotinamide derivative in complex with IL-6 showed low RMSD values for both the protein and the compound, suggesting a stable interaction. nih.gov In another study on a VEGFR-2 inhibitor, the RMSD of the complex remained stable after an initial equilibration period, fluctuating around an average of approximately 2.2 Å. researchgate.net This stability suggests that the compound remains securely bound within the active site throughout the simulation. researchgate.net

Ligand-Target System Dynamics and Stability

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of a molecule. researchgate.netresearchgate.net

These calculations provide optimized molecular geometry, which can then be compared with experimental data if available. researchgate.net For pyrimidine and nicotinamide derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used. researchgate.netnih.gov

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. researchgate.net These maps are useful for predicting sites of interaction, particularly hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer (ICT) interactions, which contribute to the molecule's stability. researchgate.net It quantifies the delocalization of electron density from filled lone pair orbitals to empty antibonding orbitals. researchgate.net

Theoretical Spectroscopic Data: Quantum calculations can predict vibrational frequencies (FT-IR) and chemical shifts (NMR), which can be correlated with experimental spectra to confirm the molecular structure. nih.govacs.org

The table below summarizes typical quantum chemical parameters calculated for related heterocyclic compounds.

| Parameter | Description | Typical Application | Reference |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Drug reactivity prediction | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict interaction sites. | Hydrogen bond site prediction | researchgate.net |

| Natural Bond Orbital (NBO) | Analyzes intramolecular charge transfer and stability. | Understanding electronic delocalization | researchgate.net |

| Calculated NMR/IR Spectra | Theoretical prediction of spectroscopic data. | Structural verification | nih.govacs.org |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is frequently employed to determine and validate the structure-property relationships of molecules. frontiersin.org DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are utilized to optimize the molecular geometry of pyrimidine derivatives. acs.orgresearchgate.net This process helps in understanding the molecule's three-dimensional conformation and the spatial arrangement of its constituent atoms.

Theoretical vibrational analysis using DFT is also a common application. The calculated harmonic wavenumbers can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the optimized structure. researchgate.net Furthermore, DFT serves as the foundation for many other computational analyses discussed below, including the calculation of molecular orbitals, electrostatic potential, and various reactivity descriptors. acs.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting ability. nih.govacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔEgap), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. frontiersin.orgacs.org A smaller energy gap generally suggests higher reactivity and lower stability. frontiersin.org

FMO analysis for pyrimidine-containing compounds helps to predict the sites of electrophilic and nucleophilic attacks and provides insights into the electronic transition states. frontiersin.orgmdpi.comirjweb.com The distribution of HOMO and LUMO across the molecular structure reveals the regions most involved in electron donation and acceptance, which is critical for understanding interaction mechanisms. frontiersin.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| ΔEgap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.0 to 5.0 |

Note: The values presented are typical ranges for organic molecules and are for illustrative purposes. Actual calculated values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.deuni-rostock.de This method provides detailed information about intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions. acs.org

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with electron delocalization. researchgate.net These interactions, such as those from a lone pair orbital to an antibonding (π*) orbital, indicate the strength of hyperconjugation and can reveal the presence and relative strength of hydrogen bonds. frontiersin.orgresearchgate.net NBO analysis is also used to calculate natural atomic charges, which offer a more stable description of the electron distribution compared to other methods like Mulliken population analysis. researchgate.netuni-rostock.de

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the definition of atoms and the bonds between them. uni-rostock.de This theory is particularly useful for identifying and characterizing non-covalent interactions, such as hydrogen bonds, based on the topology of the electron density (ρ(r)). researchgate.netresearchgate.net

Key to QTAIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. researchgate.net Several topological parameters at the BCP, including the electron density (ρ), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)), are used to classify the nature of the interaction (e.g., covalent vs. electrostatic). researchgate.net QTAIM can confirm the presence and estimate the strength of intra- and intermolecular hydrogen bonds, which are crucial for understanding molecular self-assembly and crystal packing. frontiersin.orgresearchgate.net

Chemical Reactivity Descriptors

Derived from the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.net These descriptors, based on Conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. frontiersin.orgresearchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. frontiersin.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. frontiersin.org

These descriptors help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions. researchgate.netbohrium.com

Table 2: Key Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = ELUMO - EHOMO | Resistance to charge transfer |

| Chemical Softness (S) | S = 1/η | Ease of charge transfer |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ = -χ) | Propensity to accept electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.infomdpi.com

Development of Predictive Models

The development of a QSAR model involves several key steps. First, a dataset of molecules with known biological activities is compiled. mdpi.com Then, a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometric, or electronic.

Using statistical methods like multiple linear regression (MLR), a mathematical model is built that correlates the descriptors with the biological activity. researchgate.net The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their chemical structure. researchgate.net A robust QSAR model must be rigorously validated to ensure its predictive power. mdpi.com Such models can provide valuable guidance for the rational design and screening of new, potentially more active compounds, such as analogs of nicotinamide. researchgate.netresearchgate.net

Identification of Key Structural Features for Activity

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering insights into the molecular interactions that govern the biological activity of a compound. For this compound, while specific dedicated computational studies are not extensively documented in publicly accessible literature, a comprehensive analysis of its structural components and related analogs provides a strong basis for identifying the key features likely responsible for its biological interactions. These studies on analogous structures utilize methods such as molecular docking, quantitative structure-activity relationship (QSAR), and Density Functional Theory (DFT) to elucidate the critical determinants of activity.

The structure of this compound combines three essential pharmacophoric elements: a pyridine ring, a pyrimidine ring, and a carboxamide linker. The spatial arrangement and electronic properties of these groups are crucial for its interaction with biological targets. Computational modeling of structurally related compounds, such as N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide, suggests that the planar nature of the linked heterocyclic systems (pyrimidine and pyridine) is a key feature, potentially facilitating π-π stacking interactions with aromatic residues in a protein's binding pocket.

Molecular docking studies on various nicotinamide and pyrimidine derivatives have consistently highlighted the importance of specific atoms and functional groups for target binding. These key interaction points, which are present in this compound, are summarized below.

Key Interaction Features of the Nicotinamide Moiety

The nicotinamide portion of the molecule is a well-established pharmacophore, known for its role as a precursor to the coenzyme NAD+. Computational studies on various nicotinamide derivatives reveal its critical functions in molecular recognition. tandfonline.com

Hydrogen Bonding: The amide group (-CONH₂) is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the -NH₂ group) and an acceptor (via the carbonyl oxygen). This dual capability allows for strong and specific interactions with amino acid residues in a target protein.

Aromatic Interactions: The pyridine ring can engage in various non-covalent interactions, including π-π stacking and cation-π interactions, with aromatic or charged residues of a biological target.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further anchoring the molecule in a binding site.

Key Interaction Features of the Pyrimidine Moiety

The pyrimidine ring is another critical heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids. Its structural and electronic properties are key to its function.

Hydrogen Bond Acceptors: The two nitrogen atoms in the pyrimidine ring are potent hydrogen bond acceptors. Molecular docking studies on related pyrimidine derivatives frequently show these nitrogens forming crucial hydrogen bonds with donor groups in protein active sites. nih.gov

Planarity and Aromaticity: Similar to the pyridine ring, the planar and aromatic nature of the pyrimidine ring allows it to participate in π-π stacking and other hydrophobic interactions, contributing to binding affinity. tandfonline.com

Computational studies on analogous bi-heterocyclic systems often focus on the dihedral angle between the two rings as a key determinant of biological activity. The preferred conformation will position the hydrogen bonding groups and aromatic surfaces in a spatially optimal arrangement to maximize interactions with a receptor.

The following table summarizes the principal structural features of this compound and their likely roles in contributing to biological activity, as inferred from computational studies on analogous compounds.

| Structural Feature | Potential Interaction Type | Role in Biological Activity |

| **Nicotinamide Amide Group (-CONH₂) ** | Hydrogen Bond Donor/Acceptor | Forms strong, directional bonds with protein residues, crucial for binding affinity and specificity. |

| Pyridine Ring | π-π Stacking, Hydrophobic Interactions | Contributes to binding affinity through interactions with aromatic amino acid residues. |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Acts as an additional anchoring point within a binding pocket. |

| Pyrimidine Ring | π-π Stacking, Hydrophobic Interactions | Enhances binding affinity via interactions with aromatic or hydrophobic regions of a target. |

| Pyrimidine Nitrogens (N1, N3) | Hydrogen Bond Acceptors | Key interaction sites for forming hydrogen bonds with protein donor groups. nih.gov |

| Bi-aryl Linkage (C-C) | Conformational Influence | Defines the spatial relationship between the two heterocyclic rings, affecting the overall shape and fit within a binding site. |

Molecular Mechanism of Action and Biological Target Identification

Investigation of Enzyme Inhibition/Modulation

Poly(ADP-Ribose) Polymerase (PARP) Family Inhibition

The Poly(ADP-ribose) polymerase (PARP) family of enzymes plays a critical role in cellular processes such as DNA repair and genomic stability. wikipedia.org PARP inhibitors have gained prominence as a therapeutic strategy, particularly in oncology. nih.gov These inhibitors often mimic the nicotinamide (B372718) (NA) moiety of the NAD+ substrate, binding to the nicotinamide-binding pocket (NI site) of the enzyme. mdpi.comfrontiersin.org This site features a highly conserved structural motif with two tyrosine residues that form π-π stacking interactions with the nicotinamide ring and a hydrogen-bond network involving a serine and a glycine. frontiersin.org

The fundamental mechanism of PARP inhibitors involves competing with NAD+, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. sonar.ch This inhibition of PARP's catalytic activity is a key aspect of their function. nih.gov Furthermore, many PARP inhibitors trap PARP1 and PARP2 on DNA, leading to replication fork destabilization and cell death, a mechanism known as synthetic lethality, especially effective in cancer cells with pre-existing DNA repair defects like BRCA mutations. nih.gov

While specific inhibitory data for the parent compound "5-(Pyrimidin-2-yl)nicotinamide" on PARP is not detailed in the provided results, the structural similarity of the nicotinamide group to known PARP inhibitors suggests its potential as a foundational structure for developing new PARP-targeting agents. The broader family of nicotinamide derivatives has been extensively explored for PARP inhibition. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK6, CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. sci-hub.senih.gov Derivatives of the pyrimidine (B1678525) scaffold have demonstrated significant inhibitory activity against various CDKs.

A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of CDK6 and CDK9. sci-hub.se Extensive structural modifications led to the identification of compound 66 , which exhibited balanced potency against both kinases and good selectivity over CDK2. sci-hub.se This compound was found to directly bind to CDK6 and CDK9, suppressing their downstream signaling pathways, which in turn inhibited cell proliferation by inducing cell cycle arrest and apoptosis. sci-hub.se

In another study, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives were identified as potent ATP-antagonistic CDK2 inhibitors, with many exhibiting very low nanomolar K(i) values. nih.gov X-ray crystallography revealed the binding mode of these compounds within the CDK2 active site, providing a structural basis for the observed structure-activity relationships. nih.gov The most potent compound in this series demonstrated antiproliferative and proapoptotic effects consistent with the inhibition of both CDK2 and CDK9. nih.gov

Furthermore, the indenopyrazole compound RGB-286638 , a multi-targeted CDK inhibitor, showed potent inhibition of CDK9/cyclin T1, CDK1/cyclin B1, CDK2/cyclin E, CDK4/cyclin D1, and CDK5/p35 with IC50 values in the low nanomolar range. nih.gov Its activity against CDK6/cyclin D3 was less potent. nih.gov Pyrimidine-based selective CDK2 inhibitors, such as Compound I , have also been developed for treating disorders with aberrant cell division. This compound showed preferential binding and higher potency against CDK2/cyclin E compared to other CDK complexes. google.com

| Compound Class/Derivative | Target CDK(s) | Potency (IC50/Ki) | Cellular Effects |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK6, CDK9 | Not specified in text | Cell cycle arrest, apoptosis |

| 2-anilino-4-(thiazol-5-yl)pyrimidines | CDK2, CDK9 | Low nM Ki (CDK2) | Antiproliferative, proapoptotic |

| RGB-286638 (indenopyrazole) | CDK9, CDK1, CDK2, CDK4, CDK5 | 1-5 nM (IC50) | Not specified in text |

| Compound I (pyrimidine-based) | CDK2 | 4-fold more potent than PF-07104091 | Not specified in text |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. rsc.orgrsc.org Consequently, inhibiting VEGFR-2 is a significant strategy in anticancer drug development. rsc.orgnih.gov

Several studies have highlighted the potential of nicotinamide and pyrimidine derivatives as VEGFR-2 inhibitors. A novel series of nicotinamide-thiadiazol hybrids were synthesized and evaluated for their anti-breast cancer activity. rsc.org Among them, compound 7a demonstrated the most potent anticancer effects with IC50 values of 4.64 ± 0.3 μM in MDA-MB-231 and 7.09 ± 0.5 μM in MCF-7 cells, comparable to the established drug sorafenib. rsc.org This compound also showed strong VEGFR-2 inhibition with an IC50 of 0.095 ± 0.05 μM. rsc.org

Similarly, new nicotinamide derivatives were designed based on the structural features of known VEGFR-2 inhibitors. tandfonline.com Compounds 10 and 11 from this series effectively inhibited VEGFR-2 with IC50 values of 145.1 nM and 86.60 nM, respectively. tandfonline.com Compound 10 also showed the highest anti-proliferative activity against HCT-116 and HepG2 cancer cell lines. tandfonline.com

In another research effort, a nicotinamide derivative, BRN-250 (2-{1-[1-(6-chloro-5-fluoropyrimidin-4-yl)ethyl]piperidin-4-ylamino}-N-(3-chlorophenyl) pyridine-3-carboxamide), was found to significantly inhibit various processes in human umbilical vascular endothelial cells (HUVECs) at concentrations of 10-100 nM. nih.gov BRN-250 was shown to inhibit the VEGF-induced phosphorylation and kinase activity of VEGFR-2. nih.gov Additionally, a series of pyrimidine-based derivatives were synthesized and evaluated as VEGFR-2 inhibitors, with compounds 7d, 9s, and 13n showing superior inhibitory activities against A549 and HepG2 cell lines compared to pazopanib. nih.gov

| Compound Class/Derivative | VEGFR-2 IC50 | Cell Line Cytotoxicity (IC50) | Cell Line(s) |

| Nicotinamide-thiadiazol hybrid (7a ) | 0.095 ± 0.05 μM | 4.64 ± 0.3 μM | MDA-MB-231 |

| 7.09 ± 0.5 μM | MCF-7 | ||

| Nicotinamide derivative (10 ) | 145.1 nM | 15.4 µM | HCT-116 |

| 9.8 µM | HepG2 | ||

| Nicotinamide derivative (11 ) | 86.60 nM | Not specified | Not specified |

| BRN-250 | Not specified | Inhibited proliferation at 10-100 nM | HUVECs |

| Pyrimidine-based derivative (7d ) | Not specified | 9.19-13.17 µM | A549 |

| 11.94-18.21 µM | HepG2 | ||

| Pyrimidine-based derivative (9s ) | Not specified | 9.19-13.17 µM | A549 |

| 11.94-18.21 µM | HepG2 | ||

| Pyrimidine-based derivative (13n ) | Not specified | 9.19-13.17 µM | A549 |

| 11.94-18.21 µM | HepG2 |

Cholinesterase (ChE) Inhibition (e.g., AChE, BChE)

Cholinesterase inhibitors (ChEIs) are a cornerstone in the symptomatic treatment of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.gov Research has explored pyrimidine and pyridine (B92270) derivatives as potential ChEIs.

A study focused on new pyrimidine and pyridine amide and carbamate (B1207046) derivatives as multi-functional cholinesterase inhibitors. nih.gov It was observed that pyridine amide derivatives 12–15 exhibited significantly higher inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to the corresponding pyrimidine amide compounds. These pyridine derivatives were generally more potent against BChE. nih.gov

Another study investigated a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives. nih.gov Compound 10q from this series showed the best inhibitory activity against AChE with an IC50 of 0.88 ± 0.78 μM, which was better than the reference drug Huperzine-A. nih.gov Its effect on BChE was weak (IC50 = 10.0 ± 1.30 μM), indicating it is a selective AChE inhibitor. nih.gov Molecular docking studies suggested that compound 10q could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

Furthermore, a series of nicotinamide derivatives were tested for their ability to inhibit human AChE and BChE. mdpi.com All tested compounds showed reversible inhibition in the micromolar range, with a general preference for AChE over BChE. mdpi.com The most potent inhibitor for both enzymes was 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide , with Ki values of 4 μM for AChE and 8 μM for BChE. mdpi.com

| Compound Class/Derivative | Target ChE | Potency (IC50/Ki) | Selectivity |

| Pyridine amides (12-15 ) | AChE, BChE | Higher than pyrimidine amides | More potent against BChE |

| 2-(2-oxoethyl)pyrimidine-5-carboxamide (10q ) | AChE | 0.88 ± 0.78 μM | Selective for AChE |

| BChE | 10.0 ± 1.30 μM | ||

| 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide | AChE | 4 μM (Ki) | AChE preference |

| BChE | 8 μM (Ki) |

Nicotinamide N-methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds. google.comresearchgate.net Elevated NNMT activity has been linked to various diseases, including metabolic disorders and cancer, making it a promising therapeutic target. google.comnih.gov

A series of novel pyrimidine-5-carboxamide compounds have been described as NNMT inhibitors. nih.gov These compounds were tested for their ability to inhibit human and mouse NNMT, with their IC50 values reported in the nanomolar range, indicating their potential for treating conditions like type 2 diabetes and metabolic syndrome. nih.gov The development of potent and selective NNMT inhibitors is an active area of research. While some covalent inhibitors have shown sub-micromolar IC50 values in vitro, they exhibited weaker inhibition in cellular environments, highlighting challenges in developing effective cell-active inhibitors. researchgate.net

The mechanism of NNMT involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (B1211872) (1-MeNAM). nih.gov Inhibitors often act by competing with either nicotinamide or SAM.

| Compound Class/Derivative | Target | Potency (IC50) | Therapeutic Area |

| Pyrimidine-5-carboxamides | NNMT | Nanomolar range | Diabetes, Metabolic Syndrome |

| Covalent α-chloroacetamides | NNMT | Sub-µM (in vitro) | Research Probe |

PIM-1 Kinase Inhibition

PIM-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation, and its overexpression is associated with various cancers. Therefore, PIM-1 inhibitors are being investigated as potential anticancer agents.

Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to this compound, has yielded potent PIM-1 inhibitors. nih.govrsc.org In one study, compounds 4 and 10 from this class showed strong PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively, which is comparable to the well-known kinase inhibitor staurosporine (B1682477) (IC50 = 16.7 nM). nih.gov These compounds also exhibited significant cytotoxicity against cancer cell lines. nih.gov

Another study focusing on nicotinonitrile derivatives identified compound 22 (4-(dimethylamino)phenyl)nicotinonitrile as a potent PIM-1 kinase inhibitor with an IC50 of 0.47 µM. ekb.eg Additionally, 3-cyanopyridine (B1664610) derivatives have been developed as dual inhibitors of PIM-1 kinase and VEGFR-2. ekb.eg

| Compound Class/Derivative | PIM-1 IC50 | Cytotoxicity (IC50) | Cell Line(s) |

| Pyrido[2,3-d]pyrimidine (4 ) | 11.4 nM | 0.57 µM | MCF-7 |

| 1.13 µM | HepG2 | ||

| Pyrido[2,3-d]pyrimidine (10 ) | 17.2 nM | Not specified | Not specified |

| (4-(dimethylamino)phenyl)nicotinonitrile (22 ) | 0.47 µM | 2.04 µM | PC-3 |

| 3.73 µM | HepG-2 |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition can disrupt cellular respiration and energy production. nih.gov A class of fungicides known as SDHIs targets this enzyme to control pathogenic fungi. researchgate.net Research into nicotinamide derivatives has identified them as potential SDH inhibitors. acs.org

Studies have shown that nicotinamide derivatives can exhibit significant antifungal activity by inhibiting SDH. For example, certain synthesized nicotinamide derivatives displayed potent activity against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org Molecular docking simulations suggest that these compounds can bind to key amino acid residues within the SDH enzyme, such as PHE291 and PRO150, explaining their inhibitory action. acs.org The inhibition of SDH leads to an accumulation of succinate, which can selectively impair de novo purine (B94841) synthesis, a critical pathway for rapidly proliferating cells. nih.gov

Table 1: Antifungal Activity of a Nicotinamide Derivative (3a-17) as an SDH Inhibitor

| Fungus | IC50 (μM) |

|---|---|

| Rhizoctonia solani | 15.8 |

| Sclerotinia sclerotiorum | 20.3 |

Data sourced from a study on nicotinamide derivatives as potential SDH inhibitors. acs.org

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov It is highly expressed in the medium spiny neurons of the striatum and plays a role in regulating signaling cascades. nih.govresearchgate.net Inhibition of PDE10A is being explored for the treatment of neuropsychiatric disorders like schizophrenia. nih.gov

Fragment screening has identified the pyrimidine scaffold as a promising starting point for developing potent PDE10A inhibitors. rcsb.org Through structure-based design and parallel synthesis, low molecular weight pyrimidine hits have been optimized into highly potent and selective inhibitors. rcsb.org For example, a pyrimidine-based inhibitor, PDM-042, demonstrated potent inhibitory activity against human and rat PDE10A with IC50 values below 1 nmol/L and over 1000-fold selectivity against other phosphodiesterases. nih.gov

Table 3: Inhibitory Activity of a Pyrimidine-Based PDE10A Inhibitor (PDM-042)

| Target | IC50 / Ki |

|---|---|

| Human PDE10A | 0.83 nmol/L (IC50) |

| Rat PDE10A | 0.82 nmol/L (IC50) |

| Human PDE10A | 0.36 nmol/L (Ki) |

| Rat PDE10A | 0.59 nmol/L (Ki) |

Data from a pharmacological characterization of PDM-042. nih.gov

Receptor Ligand Interaction Studies

The this compound structure also serves as a foundation for ligands that interact with various receptors, modulating their activity.

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Modulation

Metabotropic glutamate receptor subtype 5 (mGlu5) is a G protein-coupled receptor that plays a significant role in excitatory neurotransmission. acs.orgacs.org Allosteric modulators, which bind to a site distinct from the glutamate binding site, can either enhance (Positive Allosteric Modulators or PAMs) or inhibit (Negative Allosteric Modulators or NAMs) the receptor's response to glutamate. acs.org The pyrimidine scaffold is a key feature in several mGlu5 allosteric modulators. acs.org

Research has shown that slight structural modifications to a 5-(phenylethynyl)pyrimidine (B1621677) lead compound can switch its pharmacological activity from a partial antagonist to a potent and selective NAM or PAM. acs.org For instance, the compound VU0424238, which features a pyrimidine head group, was identified as an mGlu5 NAM with a Ki value of 4.4 nM. researchgate.net These findings underscore the sensitivity of mGlu5 modulation to the chemical structure of the ligand.

SLACK Potassium Channel Inhibition

The SLACK potassium channel (also known as KCNT1 or KNa1.1) is a sodium-activated potassium channel that is crucial for regulating neuronal excitability. mdpi.commdpi.com Gain-of-function mutations in the KCNT1 gene are associated with severe epileptic disorders, making SLACK channel inhibitors a compelling therapeutic strategy. mdpi.comnih.gov

A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides were identified as potent inhibitors of the SLACK channel through high-throughput screening. mdpi.comnih.gov Systematic optimization of this scaffold led to the discovery of compounds with submicromolar potency. For example, compound 9 from this series was a potent inhibitor of wild-type SLACK with an IC50 of 0.20 µM and also showed activity against clinically relevant mutant channels. mdpi.com

Table 4: Inhibitory Potency of a 2-aryloxy-N-(pyrimidin-5-yl)acetamide Analog (Compound 9) on SLACK Channels

| Channel Variant | IC50 (µM) |

|---|---|

| Wild-Type SLACK | 0.20 |

| G288S SLACK | 0.30 |

| A934T SLACK | 0.28 |

Data from structure-activity relationship studies on SLACK inhibitors. mdpi.com

TGR5 Receptor Activation/Modulation

TGR5 (Takeda G-protein-coupled receptor 5) is a membrane receptor for bile acids that is implicated in the regulation of energy metabolism and inflammation. nih.govnih.gov Activation of TGR5 is considered a promising approach for treating metabolic diseases like type 2 diabetes and atherosclerosis. nih.govresearchgate.net

A class of tetrahydropyrido[4,3-d]pyrimidine amides has been identified as potent TGR5 agonists. nih.gov These compounds were derived from high-throughput screening, and subsequent optimization focused on improving their potency and pharmacokinetic properties. The structure was divided into three fragments for systematic exploration of structure-activity relationships, with the 2-substituent of the pyrimidine ring being one of the key areas of modification. nih.gov This work led to the identification of agonists suitable for in vivo studies to assess the effects of systemic TGR5 activation. nih.gov The activation of TGR5 in macrophages has been shown to inhibit the production of proinflammatory cytokines, which can reduce atherosclerosis. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the detailed article as requested in the provided outline.

The search results yielded information on the broader categories of "nicotinamide" and other "nicotinamide derivatives," as well as various "pyrimidine" compounds. For instance, studies on nicotinamide itself show its involvement in enhancing DNA repair and its immunomodulatory effects. nih.govcaldic.com Similarly, various complex derivatives of nicotinamide have been investigated for their roles in apoptosis, angiogenesis, and cell cycle modulation. nih.govmdpi.com

One study identified a compound, (4S)-3-{4-[6-amino-5-(pyrimidin-2-yl)pyridin-3-yl]phenyl}-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one, which contains a related structural motif and was found to be a Tankyrase inhibitor that antagonizes Wnt signaling. pdbj.org However, this is a structurally distinct and more complex molecule than this compound.

DNA Repair Pathways

Cell Cycle Progression Modulation

Apoptotic Pathway Induction

Angiogenesis Signaling Modulation

Immunomodulatory Pathway Effects

Wnt Signaling Pathway Modulation

While the compound is listed in chemical supplier databases, confirming its existence (CAS No. 1356111-09-5), there is no associated published research on its biological activities that would allow for the creation of an accurate and scientifically sound article according to the specified structure. bldpharm.com

Therefore, this article cannot be generated as the required information focusing solely on this compound is not available in the public domain. Introducing data from related but different compounds would violate the strict requirement to focus exclusively on the specified molecule.

Preclinical Biological Evaluation Methodologies

In Vitro Cellular Assays

In vitro cellular assays are fundamental in the initial stages of drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound. These assays are conducted on various cell lines to determine a compound's efficacy and selectivity.

The anti-proliferative and cytotoxic effects of nicotinamide (B372718) and pyrimidine (B1678525) derivatives are commonly evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays. These colorimetric assays measure cell viability and proliferation, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

Derivatives of nicotinamide have been tested against a panel of human cancer cell lines, including those from colorectal cancer (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7, MDA-MB-231), and lung cancer (A549). For instance, certain nicotinamide-thiadiazol hybrids have demonstrated potent anticancer activity, with IC₅₀ values comparable to the standard-of-care drug sorafenib. researchgate.net Similarly, pyrimidine-indazole hybrids have shown excellent anti-proliferative activity against human osteosarcoma cancer cell lines. tandfonline.com

Table 1: Anti-proliferative Activity of Selected Nicotinamide and Pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Nicotinamide-Thiadiazol Hybrid 7a | MDA-MB-231 | 4.64 ± 0.3 | researchgate.net |

| Nicotinamide-Thiadiazol Hybrid 7a | MCF-7 | 7.09 ± 0.5 | researchgate.net |

| Nicotinamide Derivative 10 | HCT-116 | 15.4 | nih.gov |

| Nicotinamide Derivative 10 | HepG2 | 9.8 | nih.gov |

| Pyrimidine-Indazole Hybrid cyy-287 | U2OS | 0.37 | tandfonline.com |

| Pyrimidine-Indazole Hybrid cyy-287 | MG63 | 1.03 | tandfonline.com |

To understand the mechanism of anti-proliferative activity, cell cycle analysis is performed using flow cytometry. Cancer cells are treated with the test compound, stained with a fluorescent dye that binds to DNA (such as propidium (B1200493) iodide), and then analyzed to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Studies on nicotinamide derivatives have shown that these compounds can induce cell cycle arrest at different phases. For example, one nicotinamide derivative was found to cause G2/M and pre-G1 phase arrest in HCT-116 cells. researchgate.net Another study on a different nicotinamide derivative reported cell cycle arrest at the G0-G1 phase in the same cell line. mdpi.com A 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative induced G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations in MDA-MB-231 cells. sci-hub.se

The ability of a compound to induce programmed cell death, or apoptosis, is a key indicator of its potential as an anticancer agent. Apoptosis induction is commonly assessed using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Several nicotinamide derivatives have been shown to induce apoptosis in cancer cells. One study demonstrated that a nicotinamide derivative significantly increased the percentage of early and late apoptotic HepG2 cells. researchgate.net Another derivative was found to increase the total apoptosis in HCT-116 cells by 6.5-fold compared to the control. mdpi.com Furthermore, a nicotinamide derivative was shown to upregulate the levels of pro-apoptotic proteins like caspase-3, caspase-9, and BAX, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net

Excessive generation of reactive oxygen species (ROS) can lead to oxidative stress and induce cell death. The ability of a compound to modulate intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Studies on some pyrimidine derivatives have indicated that they can increase the level of intracellular ROS in a dose-dependent manner in cancer cells, suggesting that the induction of oxidative stress may be one of the mechanisms of their anticancer activity. sci-hub.se The generation of ROS is a known mechanism of action for several anticancer drugs, as cancer cells are often more susceptible to oxidative stress than normal cells.

Many anticancer drugs function by inhibiting specific enzymes that are crucial for cancer cell growth and survival. Enzyme activity assays, both in cell-free and cell-based formats, are used to determine the inhibitory potential of a compound against a specific target enzyme.

Nicotinamide and pyrimidine derivatives have been evaluated for their inhibitory activity against various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). For example, several nicotinamide derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis. researchgate.netnih.govmdpi.com In cell-free assays, the IC₅₀ values of these compounds against VEGFR-2 were determined. researchgate.netnih.gov Similarly, certain pyrimidine derivatives have been identified as dual inhibitors of CDK6 and CDK9. sci-hub.se

Another important enzyme target is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. Assays to measure NAMPT activity involve coupling the production of nicotinamide mononucleotide (NMN) to its conversion to NAD⁺, which is then detected. acs.org

Table 2: Enzyme Inhibitory Activity of Selected Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Nicotinamide-Thiadiazol Hybrid 7a | VEGFR-2 | 0.095 ± 0.05 µM | researchgate.net |

| Nicotinamide Derivative 11 | VEGFR-2 | 86.60 nM | nih.gov |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine 66 | CDK6 | 71 nM (Kd) | sci-hub.se |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine 66 | CDK9 | 30 nM (Kd) | sci-hub.se |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are particularly relevant for compounds targeting G protein-coupled receptors (GPCRs) or other cell surface receptors. Radioligand binding assays are a common method, where a radiolabeled ligand with known affinity for the receptor is used in a competitive binding experiment with the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is determined.

While specific receptor binding data for 5-(pyrimidin-2-yl)nicotinamide is not available, related structures have been evaluated in this manner. For instance, derivatives of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide have been assessed for their binding to the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), establishing a Ki value at a known allosteric binding site. nih.gov These assays are crucial for understanding the target engagement and selectivity of a compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sorafenib |

| Propidium Iodide |

| Annexin V |

| 2',7'-dichlorofluorescin diacetate |

| N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide |

| Nicotinamide-Thiadiazol Hybrid 7a |

| Nicotinamide Derivative 10 |

| Nicotinamide Derivative 11 |

| Pyrimidine-Indazole Hybrid cyy-287 |

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug with its intended protein target within the complex environment of a living cell or cell lysate. The principle of CETSA is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation.

Methodology: The application of CETSA to evaluate the target engagement of pyrimidine-based compounds, such as derivatives of this compound, typically involves confirming their interaction with protein kinases like Cyclin-Dependent Kinase 2 (CDK2). The experimental workflow is as follows:

Treatment: Intact cells (e.g., K562 human cancer cells) are incubated with the test compound or a vehicle control (e.g., DMSO).

Heating: The cell suspensions are heated across a range of temperatures (e.g., 40°C to 65°C) for a fixed duration, causing proteins to denature and aggregate.

Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins via centrifugation.

Detection: The amount of the target protein (e.g., CDK2) remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.

Research Findings: In studies investigating compounds structurally related to this compound, CETSA has been instrumental in confirming direct binding to CDK2. The results typically show a significant "thermal shift," where the target protein in compound-treated cells remains soluble at higher temperatures compared to the vehicle-treated control. This stabilization effect is a direct indicator of target engagement in a physiologically relevant setting.

Interactive Data Table: Example CETSA Results for a Pyrimidine-Based CDK2 Inhibitor

| Temperature (°C) | Relative Abundance of Soluble CDK2 (Vehicle Control) | Relative Abundance of Soluble CDK2 (Test Compound) |

|---|---|---|

| 46 | 100% | 100% |

| 50 | 95% | 99% |

| 54 | 78% | 96% |

| 58 | 41% | 85% |

| 62 | 15% | 55% |

| 66 | <5% | 20% |

DNA Binding Studies

To investigate the potential of this compound to function as a DNA-interactive agent, a series of biophysical and spectroscopic studies are employed. These assays aim to determine if the compound binds to DNA and to characterize the nature of this interaction (e.g., intercalation, groove binding).

Methodology:

UV-Visible Absorption Spectroscopy: This technique monitors changes in the compound's absorption spectrum upon the addition of DNA (typically Calf Thymus DNA, or CT-DNA). Intercalative binding often results in hypochromism (decreased absorbance) and a bathochromic shift (red shift to longer wavelengths).

Fluorescence Spectroscopy: An ethidium (B1194527) bromide (EB) displacement assay is commonly used. EB fluoresces strongly when intercalated into DNA. If the test compound displaces EB from its binding site on DNA, a quenching (decrease) of the EB fluorescence is observed, indicating competitive binding.

Viscosity Measurements: The mode of binding can be inferred from changes in the viscosity of a DNA solution. Classical intercalators, which lengthen the DNA helix by inserting between base pairs, cause a significant increase in viscosity. Groove binders or electrostatic interactors cause little to no change.

Research Findings: Studies on this compound and its derivatives have shown evidence of DNA interaction. UV-Vis titration experiments typically reveal a hypochromic effect, consistent with close association with the DNA helix. Fluorescence quenching experiments demonstrate the compound's ability to displace ethidium bromide, confirming a competitive binding interaction. Viscosity measurements often show only a slight increase, suggesting that the primary mode of interaction is likely minor groove binding rather than classical intercalation.

Interactive Data Table: Summary of DNA Binding Characteristics

| Assay Method | Observation | Inferred Interaction |

|---|---|---|

| UV-Visible Spectroscopy | Hypochromism and slight bathochromic shift | Strong association with DNA helix |

| Ethidium Bromide Displacement | Significant fluorescence quenching | Competitive binding, displacement of EB |

| Viscosity Measurement | Minor increase in relative viscosity | Groove binding (non-intercalative) |

Tubulin Polymerization Assays

Tubulin polymerization assays are performed to determine if a compound interferes with the formation of microtubules, a key process in cell division. Agents that inhibit tubulin polymerization are valuable as potential anticancer agents.

Methodology: This is a cell-free assay that uses purified tubulin protein. The experiment is conducted as follows:

Reaction Setup: A reaction mixture is prepared containing purified tubulin, GTP (an energy source required for polymerization), and a reaction buffer.

Incubation: The mixture is incubated with the test compound (this compound), a vehicle control (DMSO), a known inhibitor (e.g., Colchicine), and a known promoter (e.g., Paclitaxel).

Monitoring Polymerization: The reaction is initiated by raising the temperature to 37°C. The assembly of tubulin into microtubules causes an increase in light scattering, which is monitored over time as an increase in absorbance (typically at 340 nm) using a spectrophotometer.

Data Analysis: The inhibitory effect of the compound is quantified by calculating the concentration that inhibits tubulin polymerization by 50% (IC₅₀).

Research Findings: Research has demonstrated that this compound and related structures can act as inhibitors of tubulin polymerization. In these assays, the compound causes a dose-dependent reduction in the rate and extent of microtubule formation. The calculated IC₅₀ value provides a quantitative measure of its potency as a tubulin-destabilizing agent, often compared against standard reference compounds.

Interactive Data Table: Tubulin Polymerization Inhibition Data

| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition |

|---|---|

| This compound | 2.15 |

| Colchicine (Reference Inhibitor) | 1.58 |

Antimicrobial Evaluation Methodologies

In addition to its evaluation in oncology-related pathways, this compound has been systematically tested for its potential as an antimicrobial agent against a broad range of pathogenic bacteria, fungi, and viruses.

Antibacterial Activity Testing

The antibacterial potential of this compound is primarily evaluated by determining its Minimum Inhibitory Concentration (MIC).

Methodology: The broth microdilution method is the standard technique used for quantitative evaluation.

Preparation: Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

Inoculation: Each well is inoculated with a standardized suspension of a test bacterium (e.g., 5 x 10⁵ CFU/mL). A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is typically used.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. Standard antibiotics like Ciprofloxacin are run in parallel as positive controls.

Research Findings: Studies have shown that this compound exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria. Its efficacy against Gram-negative strains is generally lower, which may be attributed to the protective outer membrane of these bacteria.

Interactive Data Table: Antibacterial Activity (MIC in µg/mL)

| Bacterial Strain | Gram Stain | MIC of this compound (µg/mL) | MIC of Ciprofloxacin (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus (ATCC 25923) | Positive | 16 | 0.5 |

| Bacillus subtilis (ATCC 6633) | Positive | 8 | 0.25 |

| Escherichia coli (ATCC 25922) | Negative | 64 | 0.06 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128 | 1 |

Antifungal Activity Testing (e.g., Anti-hyphae, Anti-biofilm)

The evaluation of antifungal properties extends beyond simple growth inhibition to include effects on key virulence factors like hyphal formation and biofilm development, particularly in opportunistic pathogens like Candida albicans.

Methodology:

Antifungal Susceptibility Testing (MIC): A broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is used to determine the MIC against fungal species like C. albicans and Aspergillus fumigatus.

Anti-Hyphal Assay: To test for inhibition of the yeast-to-hyphal transition in C. albicans, yeast cells are incubated in a hyphae-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum) in the presence of the test compound at sub-MIC concentrations. After incubation, the formation of germ tubes and elongated hyphae is observed microscopically and quantified.

Anti-Biofilm Assay: The compound's effect on biofilm formation is assessed by allowing C. albicans to form a biofilm on the surface of a 96-well plate. The compound is then added to either prevent biofilm formation or to disrupt a pre-formed biofilm. The remaining biofilm biomass is quantified by staining with crystal violet and measuring the absorbance.

Research Findings: this compound has demonstrated notable antifungal activity. Beyond its direct fungistatic or fungicidal effects (MIC), it has been shown to significantly inhibit the morphological transition of C. albicans from yeast to its more invasive hyphal form at concentrations below its MIC. Furthermore, it has shown efficacy in reducing the biomass of both developing and mature C. albicans biofilms.